

Solubility Profile of Acid-PEG5-mono-methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acid-PEG5-mono-methyl ester*

Cat. No.: *B605143*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Acid-PEG5-mono-methyl ester**, a heterobifunctional polyethylene glycol (PEG) linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems.

Core Compound Properties

Acid-PEG5-mono-methyl ester possesses both a hydrophilic polyethylene glycol chain and terminal functional groups—a carboxylic acid and a methyl ester—that influence its solubility profile. The PEG chain, consisting of five ethylene glycol units, is primarily responsible for its aqueous solubility, a key feature for its use in biological applications.

| Property | Value |
|-------------------|---|
| Chemical Name | 3,6,9,12,15-Pentaoxa-17-heptadecanoic acid, 17-methyl ester |
| Molecular Formula | C15H28O9 |
| Molecular Weight | 352.38 g/mol |
| CAS Number | 1309460-30-7 |
| Physical Form | Liquid |

Quantitative and Qualitative Solubility Data

The solubility of **Acid-PEG5-mono-methyl ester** has been evaluated in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that while specific quantitative data for this exact compound is limited, the general solubility characteristics of PEG derivatives provide valuable guidance.

| Solvent | Type | Solubility | Notes |
|---------------------------------|----------------|------------------------------------|--|
| Dimethyl Sulfoxide (DMSO) | Organic | ≥ 100 mg/mL (283.78 mM)[1][2] | Quantitative data is available. Hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO. |
| Water | Aqueous | Soluble | The PEG5 linker enhances water solubility.[3][4] General information for PEG derivatives indicates high solubility in water.[5] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Soluble | General information for PEG derivatives indicates high solubility in aqueous buffers like PBS.[5] |
| Dichloromethane (DCM) | Organic | Soluble | General information for PEG derivatives indicates high solubility in dichloromethane.[5] |
| Chloroform | Organic | Soluble | General information for PEG derivatives indicates high solubility in chloroform.[5] |
| Dimethylformamide (DMF) | Organic | Soluble | General information for PEG derivatives indicates solubility in DMF.[5] |

| | | | |
|-----------------------|-------------------|--------------------------------|---|
| Acetonitrile | Organic | Soluble | General information for PEG derivatives indicates solubility in acetonitrile.[6] |
| Ethanol | Organic (Alcohol) | Less Soluble | General information for PEG derivatives indicates lower solubility in alcohols compared to more polar organic solvents. [5] |
| Methanol | Organic (Alcohol) | Less Soluble | Inferred from the general solubility of PEG derivatives in alcohols. |
| Isopropanol | Organic (Alcohol) | Less Soluble | General information for PEG derivatives indicates lower solubility in alcohols. Solubility can be improved by warming. [5] |
| Tetrahydrofuran (THF) | Organic (Ether) | Sparingly Soluble to Insoluble | While some sources suggest PEG is soluble in THF, others indicate it is not soluble in ether.[5] Caution is advised. |

Experimental Protocols

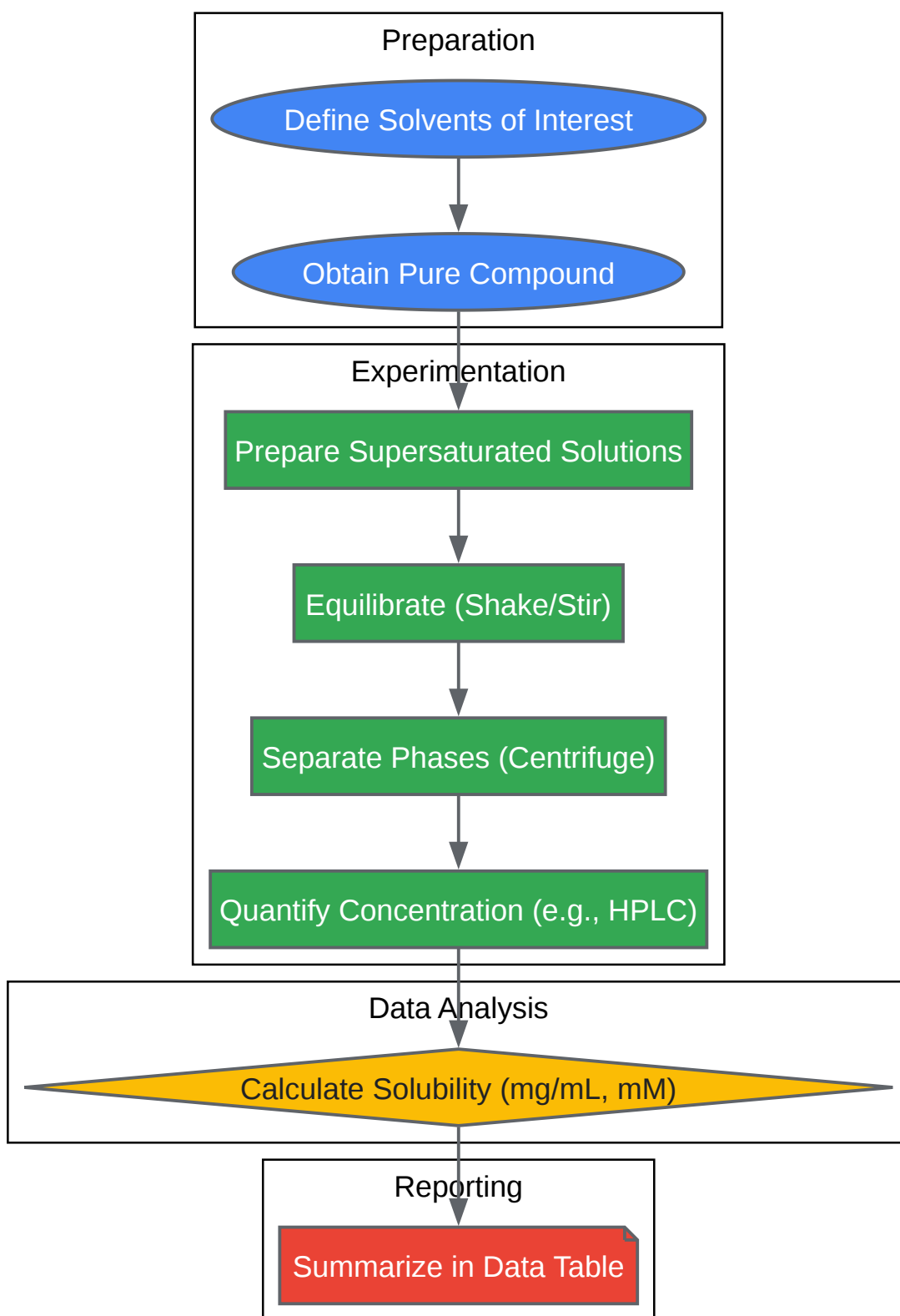
A standard method for determining the solubility of a compound is the shake-flask method. For PEGylated compounds, a variation of this method is often employed.

General Shake-Flask Solubility Determination Protocol:

- Preparation of Supersaturated Solution: Add an excess amount of **Acid-PEG5-mono-methyl ester** to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vial to pellet the undissolved solute.
- Sampling: Carefully extract a known volume of the supernatant.
- Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.
- Calculation: The solubility is then calculated based on the concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a research compound like **Acid-PEG5-mono-methyl ester**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Acid-PEG5-mono-methyl ester, 1309460-30-7 | BroadPharm [broadpharm.com]
- 4. cenmed.com [cenmed.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. labinsights.nl [labinsights.nl]
- To cite this document: BenchChem. [Solubility Profile of Acid-PEG5-mono-methyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605143#solubility-of-acid-peg5-mono-methyl-ester-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com